2-Methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine
Overview
Description
2-Methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine is a chemical compound with the molecular weight of 173.65 . It is a solid substance that should be stored at 4°C and protected from light .
Synthesis Analysis
The synthesis of this compound involves several steps. Prior to oxidation, the detritylation to 5 and 6 and the orthogonal deprotection to 7 and 8 were carried out .Molecular Structure Analysis
The molecular structure of this compound is represented by the InChI code: 1S/C7H11N3.ClH/c1-6-5-10-3-2-8-4-7 (10)9-6;/h5,8H,2-4H2,1H3;1H .Physical And Chemical Properties Analysis
This compound is a solid substance . It has a molecular weight of 173.65 .Scientific Research Applications
Heterocyclic N-oxide Molecules in Organic Synthesis and Drug Applications
Heterocyclic N-oxide derivatives, including those synthesized from pyrazine, have been recognized for their versatility as synthetic intermediates and biological importance. They play a crucial role in metal complexes formation, catalysts design, asymmetric catalysis, and have medicinal applications due to their anticancer, antibacterial, and anti-inflammatory activities. These compounds have been employed in advanced chemistry investigations and drug development, showcasing their significance in organic syntheses, catalysis, and drug applications (Dongli Li et al., 2019).
Pyrazine Derivatives in Medicinal Chemistry
Pyrazine derivatives have been identified for their broad pharmacological effects, including antiproliferative, anti-infective, and cardiovascular or nervous system effects. Some have achieved clinical use worldwide. The exploration of pyrazine-based drugs has shown rapid growth, promising further additions to pharmaceuticals, especially as protein kinase inhibitors and β-secretase inhibitors for Alzheimer’s disease treatment (M. Doležal & J. Zítko, 2015).
Catalysis and Material Science Applications
The incorporation of pyrazine rings into π-extended conjugated systems is valuable for creating novel optoelectronic materials. These materials, including quinazolines and pyrimidines, are used in electronic devices, luminescent elements, and photoelectric conversion elements, highlighting the versatility of pyrazine derivatives in the development of advanced materials (G. Lipunova et al., 2018).
Control Strategies in Food Science
Pyrazines contribute to the flavor profile in various food products, synthesized primarily through the Maillard reaction. Control strategies for pyrazines generation focus on enhancing desirable flavors while minimizing the formation of harmful by-products, demonstrating their relevance in food science and technology (Hang Yu et al., 2021).
Safety and Hazards
2-Methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine is harmful if swallowed, in contact with skin, and if inhaled . It may cause skin irritation, serious eye damage, and respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray, and wearing protective gloves/protective clothing/eye protection/face protection .
Properties
IUPAC Name |
2-methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N3/c1-6-5-10-3-2-8-4-7(10)9-6/h5,8H,2-4H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VJISEYLRRDUZHP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN2CCNCC2=N1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
137.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
126052-22-0 | |
Record name | 2-methyl-5H,6H,7H,8H-imidazo[1,2-a]pyrazine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
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